molecular formula C6H12ClNO B8709737 2-Chlorohexanamide

2-Chlorohexanamide

Cat. No.: B8709737
M. Wt: 149.62 g/mol
InChI Key: PPWDJWSZGZCABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorohexanamide is an aliphatic amide derivative characterized by a six-carbon chain (hexanamide backbone) with a chlorine atom substituted at the second carbon position. Structurally, it can be viewed as a derivative of 2-chlorohexanoic acid, where the carboxylic acid (-COOH) group is replaced by an amide (-CONH₂) functionality. The chlorine substituent likely enhances electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, while the amide group contributes to hydrogen-bonding capabilities and stability.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-chlorohexanamide

InChI

InChI=1S/C6H12ClNO/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H2,8,9)

InChI Key

PPWDJWSZGZCABV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chlorohexanamide with structurally or functionally related compounds, leveraging available data from the provided evidence and chemical principles.

2-Chlorohexanoic Acid (C₆H₁₁ClO₂)

  • Functional Group : Carboxylic acid (-COOH) vs. amide (-CONH₂).
  • Reactivity: The carboxylic acid group in 2-chlorohexanoic acid is highly acidic (pKa ~2–3), enabling salt formation and esterification. In contrast, the amide group in this compound is weakly acidic (pKa ~15–17) and participates in hydrogen bonding . The chlorine atom in both compounds may undergo nucleophilic substitution, but the electron-withdrawing amide group in this compound could slow such reactions compared to the carboxylic acid derivative.
  • Applications: 2-Chlorohexanoic acid is utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals .

2-Aminobenzamide (C₇H₈N₂O)

  • Backbone : Aromatic (benzene ring) vs. aliphatic (hexane chain).
  • Substituent Effects: The amino (-NH₂) group in 2-aminobenzamide increases solubility in polar solvents and enables participation in conjugation or coordination chemistry. In contrast, the chlorine in this compound introduces steric hindrance and electron-withdrawing effects .
  • Biological Activity: 2-Aminobenzamides are studied for their role as histone deacetylase (HDAC) inhibitors in cancer therapy . This compound’s aliphatic structure may limit such aromatic interactions but could favor interactions with hydrophobic enzyme pockets.

Hexanamide (C₆H₁₃NO)

  • Substituent : Chlorine vs. hydrogen at the second carbon.
  • Physicochemical Properties :
    • The chlorine atom in this compound increases molecular weight (149.63 g/mol vs. 115.18 g/mol for hexanamide) and reduces solubility in water due to hydrophobic effects.
    • Melting/boiling points are expected to be higher in this compound due to stronger intermolecular forces (dipole-dipole interactions from Cl and amide groups).

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₆H₁₂ClNO 149.63 Amide, Chloroalkane Potential enzyme substrates, moderate solubility in polar aprotic solvents
2-Chlorohexanoic acid C₆H₁₁ClO₂ 150.60 Carboxylic acid, Chloroalkane Synthetic intermediate; low pH stability
2-Aminobenzamide C₇H₈N₂O 136.15 Amide, Amine HDAC inhibition; high solubility in DMSO
Hexanamide C₆H₁₃NO 115.18 Amide Low reactivity; model compound for amide studies

Research Findings and Limitations

  • Synthetic Routes: While 2-chlorohexanoic acid is well-documented , synthesis of this compound likely involves amidation of the corresponding acid or nucleophilic substitution of 2-chlorohexanenitrile.
  • Biological Relevance : The amide group in this compound may confer resistance to enzymatic hydrolysis compared to ester or acid analogs, extending its half-life in biological systems.
  • Knowledge Gaps: Direct experimental data on this compound’s spectral properties (e.g., NMR, IR) and toxicity are absent in the provided evidence. Further studies are needed to validate its applications.

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